molecular formula C9H19NO4 B1429638 (S)-3-(2-Methoxyethoxy)pyrrolidine acetate CAS No. 1956435-94-1

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate

Cat. No.: B1429638
CAS No.: 1956435-94-1
M. Wt: 205.25 g/mol
InChI Key: SGZPRWCKKIEMLC-FJXQXJEOSA-N
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Description

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methoxyethoxy group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate typically involves the reaction of (S)-pyrrolidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is maintained. The acetate group is introduced through esterification using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl (2-methoxyethoxy)acetate: Shares a similar methoxyethoxy group but differs in the core structure.

    tert-Butyl esters: Similar in their ester functional group but differ in the alkyl substituents.

Uniqueness

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

acetic acid;(3S)-3-(2-methoxyethoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.C2H4O2/c1-9-4-5-10-7-2-3-8-6-7;1-2(3)4/h7-8H,2-6H2,1H3;1H3,(H,3,4)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZPRWCKKIEMLC-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COCCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.COCCO[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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